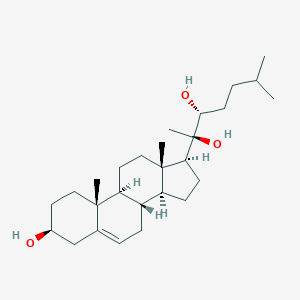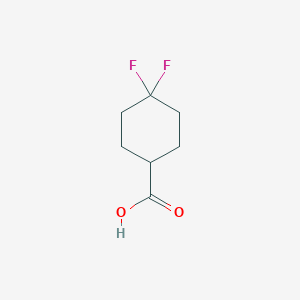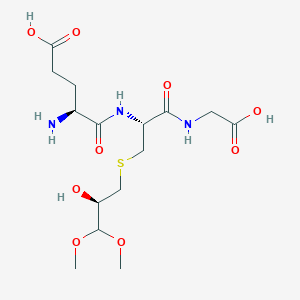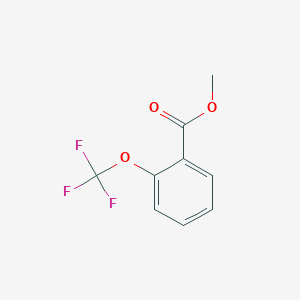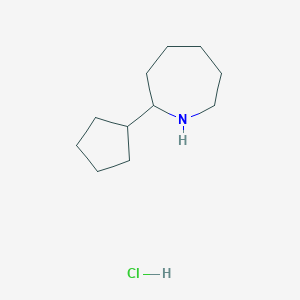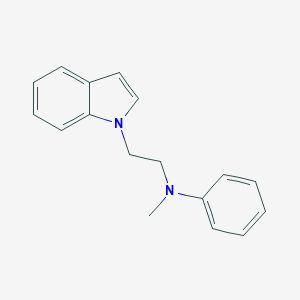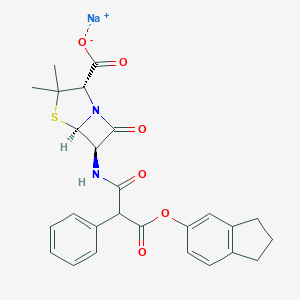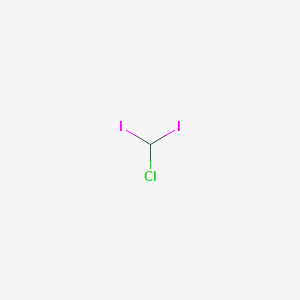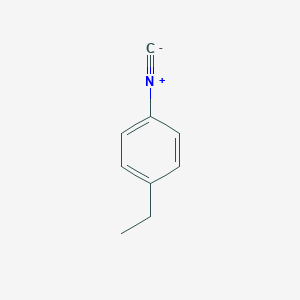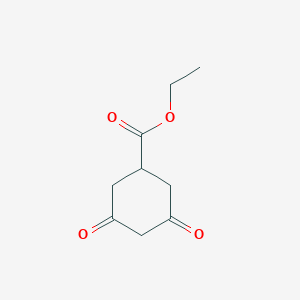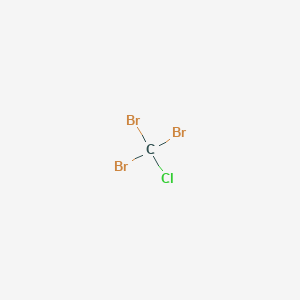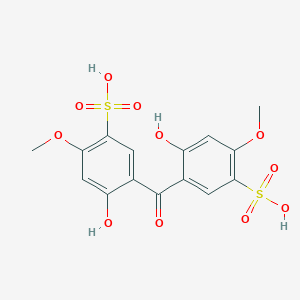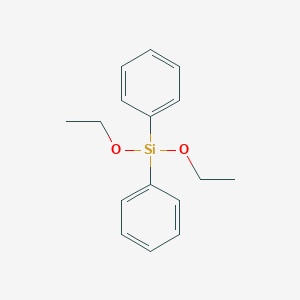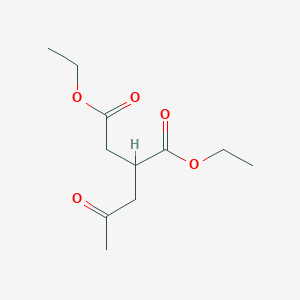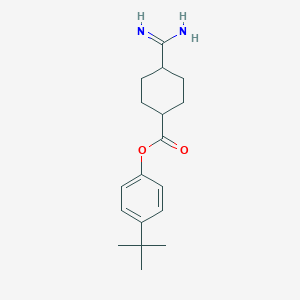
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester, also known as ACPCA, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. ACPCA is a derivative of the naturally occurring amino acid arginine and has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester selectively binds to the glycine-binding site of the NMDA receptor, preventing the activation of the receptor by glutamate. This results in a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Effets Biochimiques Et Physiologiques
In addition to its effects on the NMDA receptor, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester for lab experiments is its selectivity for the glycine-binding site of the NMDA receptor. This allows for more precise manipulation of the receptor and its downstream signaling pathways. However, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has some limitations as well. It has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its effects on other neurotransmitter systems and enzymes can complicate the interpretation of results.
Orientations Futures
There are several areas of future research that could be pursued with 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester. One area is the development of more stable derivatives of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester that can be used in long-term experiments. Another area is the investigation of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester's effects on other neurotransmitter systems and enzymes, in order to better understand its overall physiological effects. Finally, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester could be used as a tool to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Méthodes De Synthèse
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester can be synthesized through the reaction of 4-amidinocyclohexanecarboxylic acid with 4-tert-butylphenyl chloroformate in the presence of a base such as triethylamine. The reaction yields 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester as a white crystalline solid with a melting point of 153-155°C.
Applications De Recherche Scientifique
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the NMDA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Propriétés
Numéro CAS |
153235-96-2 |
|---|---|
Nom du produit |
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester |
Formule moléculaire |
C18H26N2O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
Clé InChI |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Synonymes |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



